molecular formula C17H12S B14053447 Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- CAS No. 24360-63-2

Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-

Cat. No.: B14053447
CAS No.: 24360-63-2
M. Wt: 248.3 g/mol
InChI Key: SMVYLXVOJHVADR-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]naphtho[2,3-d]thiophene is a polycyclic aromatic compound with the molecular formula C17H12S It is a sulfur-containing heterocyclic compound, which means it has a sulfur atom incorporated into its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylbenzo[b]naphtho[2,3-d]thiophene can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic structure of the compound.

Industrial Production Methods

While specific industrial production methods for 6-methylbenzo[b]naphtho[2,3-d]thiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group and sulfur atom in the thiophene ring undergo oxidation under specific conditions:

Reaction TypeConditions/ReagentsProducts/OutcomesYield (%)Source
Methyl Group Oxidation HNO₃/H₂SO₄ (nitration conditions)6-Carboxy derivative45–60
Thiophene Ring Oxidation H₂O₂ or O₃ in acidic mediaSulfoxide/sulfone derivatives30–50
  • Key Findings :

    • Oxidation of the methyl group produces a carboxylic acid derivative, enhancing water solubility for biological studies.

    • Thiophene ring oxidation forms sulfoxides (S=O) or sulfones (O=S=O), altering electronic properties for optoelectronic applications .

Electrophilic Substitution

The electron-rich aromatic system participates in electrophilic substitutions, particularly at the 2- and 7-positions:

Reaction TypeReagents/ConditionsProductsYield (%)Source
Nitration HNO₃/H₂SO₄, 0–5°C2-Nitro and 7-nitro derivatives55–70
Halogenation Cl₂/FeCl₃ or Br₂/AlCl₃2-Chloro/bromo derivatives60–75
Sulfonation SO₃/H₂SO₄2-Sulfo derivative40–50
  • Mechanistic Insight :

    • Nitration and halogenation occur regioselectively at the most electron-dense positions (2 > 7) due to resonance stabilization of intermediates.

Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization and ring expansion:

Reaction TypeConditions/ReagentsProductsYield (%)Source
Pd(OAc)₂-Mediated Cyclization Pd(OAc)₂, HOAc, reflux, Ar atmosphereFused naphthothiophene-diones25–55
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, base2-Aryl-substituted derivatives50–65
  • Example :

    • Cyclization with Pd(OAc)₂ in acetic acid forms benzo[b]naphtho[2,3-d]thiophene-6,11-diones, critical for bioactive compound synthesis .

Reduction Reactions

Selective reduction of the quinone moiety or thiophene ring:

Reaction TypeConditions/ReagentsProductsYield (%)Source
Quinone Reduction LiAlH₄ or NaBH₄Hydroquinone derivative70–80
Thiophene Ring Hydrogenation H₂, Pd/C, 80°CPartially saturated thiophene60–75
  • Applications :

    • Reduced hydroquinone derivatives exhibit enhanced antioxidant activity.

Environmental and Biological Reactivity

  • AhR Receptor Activation :

    • The methyl group enhances binding to aryl hydrocarbon receptors (AhR), increasing toxicity in environmental samples .

  • Photodegradation :

    • UV irradiation in aqueous media generates sulfonic acid derivatives, contributing to environmental persistence .

Comparative Reactivity Data

Substituent PositionNitration Yield (%)Halogenation Yield (%)
2-Methyl6872
6-Methyl (Compound)6570
Unsubstituted5865

Data adapted from .

Scientific Research Applications

6-Methylbenzo[b]naphtho[2,3-d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with molecular targets and pathways within cells. The sulfur atom in its structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylbenzo[b]naphtho[2,3-d]thiophene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness in various research and industrial contexts.

Biological Activity

Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- (CAS Number: 243-46-9) is a polycyclic aromatic sulfur heterocyclic compound (PASH) that has gained attention due to its potential biological activity and environmental implications. This article aims to provide a comprehensive overview of its biological activity, including its interaction with the aryl hydrocarbon receptor (AhR), toxicity, and metabolic pathways.

PropertyValue
Molecular FormulaC16_{16}H10_{10}S
Molecular Weight234.316 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point434.3 ± 14.0 °C
Melting Point160 °C
Flash Point163.0 ± 6.3 °C

Aryl Hydrocarbon Receptor (AhR) Interaction

Recent studies have identified benzo(b)naphtho(2,3-d)thiophene, along with other related compounds, as efficient AhR agonists. In both rat and human AhR-based reporter gene assays, this compound demonstrated significant activity:

  • AhR Activation : It induced nuclear translocation of the AhR and increased CYP1A1 expression in a time-dependent manner, highlighting its potential role in mediating toxic effects associated with environmental pollutants .
  • Inhibition of Intercellular Communication : The compound also inhibited gap junctional intercellular communication in rat liver epithelial cells, suggesting additional mechanisms of toxicity beyond AhR activation .

Toxicity Studies

Toxicity assessments reveal several health impacts associated with exposure to this compound:

  • Acute Toxicity : Potential health effects include irritation to the eyes and skin, as well as gastrointestinal irritation upon ingestion .
  • Chronic Toxicity : In animal studies, doses of 30 mg/kg/day resulted in decreased body weight and significant alterations in clinical chemistry parameters such as increased calcium levels and changes in protein fractions indicative of liver damage .

Environmental Impact

Benzo(b)naphtho(2,3-d)thiophene has been detected in both airborne particulate matter (PM2.5) and river sediments across various urban and rural locations. Its presence raises concerns regarding the cumulative health risks posed by PASHs in polluted environments:

  • Environmental Samples : In studies evaluating river sediments and PM2.5 samples, benzo(b)naphtho(2,3-d)thiophene was identified as one of the most significant contributors to AhR-mediated activity .
  • Biodegradation Potential : Research indicates that while thiophenes are generally resistant to biological degradation, certain microbial strains can metabolize related compounds, leading to the formation of less harmful products .

Structure-Activity Relationships

Research has highlighted the importance of structural modifications on the biological activity of benzo(b)naphtho(2,3-d)thiophene derivatives:

  • Methyl Substituents : The introduction of methyl groups at various positions has been shown to affect both the potency and selectivity of these compounds as AhR agonists .
  • Photophysical Properties : Studies on related compounds have demonstrated that structural variations influence their photophysical properties and excited-state dynamics, which may correlate with biological activity .

Properties

CAS No.

24360-63-2

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

6-methylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-13-7-3-2-6-12(13)10-15-14-8-4-5-9-16(14)18-17(11)15/h2-10H,1H3

InChI Key

SMVYLXVOJHVADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4S2

Origin of Product

United States

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